molecular formula C17H16ClNO3S B15171992 2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one CAS No. 921611-12-3

2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one

Cat. No.: B15171992
CAS No.: 921611-12-3
M. Wt: 349.8 g/mol
InChI Key: UGZZUWRLGRKBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones, depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide: This compound shares the chlorophenyl group but has a different core structure.

    4-Methoxyamphetamine: Although structurally different, it also contains a methoxy group and exhibits biological activity.

Uniqueness

2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is unique due to its thiazolidinone core, which imparts distinct chemical and biological properties

Properties

CAS No.

921611-12-3

Molecular Formula

C17H16ClNO3S

Molecular Weight

349.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16ClNO3S/c1-21-15-5-3-2-4-13(15)10-22-19-16(20)11-23-17(19)12-6-8-14(18)9-7-12/h2-9,17H,10-11H2,1H3

InChI Key

UGZZUWRLGRKBHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CON2C(SCC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.